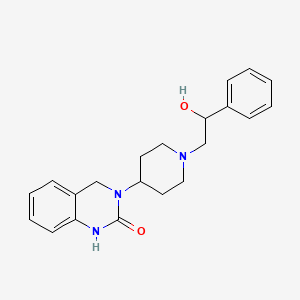![molecular formula C22H25N B8565105 1-Naphthalenemethanamine, N-[[4-(1,1-dimethylethyl)phenyl]methyl]- CAS No. 101846-83-7](/img/structure/B8565105.png)
1-Naphthalenemethanamine, N-[[4-(1,1-dimethylethyl)phenyl]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthalenemethanamine, N-[[4-(1,1-dimethylethyl)phenyl]methyl]- is an organic compound that features a tert-butylphenyl group and a naphthalenylmethyl group attached to a methanamine backbone
Méthodes De Préparation
The synthesis of 1-Naphthalenemethanamine, N-[[4-(1,1-dimethylethyl)phenyl]methyl]- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-tert-butylbenzyl chloride and naphthalen-1-ylmethanamine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common solvent used is dichloromethane, and the reaction is typically catalyzed by a base such as triethylamine.
Procedure: The 4-tert-butylbenzyl chloride is added dropwise to a solution of naphthalen-1-ylmethanamine in dichloromethane, followed by the addition of triethylamine. The mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is purified by column chromatography using a suitable eluent, such as a mixture of hexane and ethyl acetate.
Industrial production methods may involve similar steps but are scaled up and optimized for higher yields and cost-effectiveness.
Analyse Des Réactions Chimiques
1-Naphthalenemethanamine, N-[[4-(1,1-dimethylethyl)phenyl]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Naphthalenemethanamine, N-[[4-(1,1-dimethylethyl)phenyl]methyl]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which 1-Naphthalenemethanamine, N-[[4-(1,1-dimethylethyl)phenyl]methyl]- exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors or enzymes, leading to changes in cellular signaling and metabolic processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
1-Naphthalenemethanamine, N-[[4-(1,1-dimethylethyl)phenyl]methyl]- can be compared with similar compounds such as:
1-(4-tert-Butylphenyl)methanamine: Lacks the naphthalenylmethyl group, resulting in different chemical and biological properties.
Naphthalen-1-ylmethanamine: Lacks the tert-butylphenyl group, leading to variations in reactivity and applications.
4-tert-Butylphenyl derivatives: Compounds with different substituents on the phenyl ring, which can affect their chemical behavior and uses.
Propriétés
Numéro CAS |
101846-83-7 |
|---|---|
Formule moléculaire |
C22H25N |
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
1-(4-tert-butylphenyl)-N-(naphthalen-1-ylmethyl)methanamine |
InChI |
InChI=1S/C22H25N/c1-22(2,3)20-13-11-17(12-14-20)15-23-16-19-9-6-8-18-7-4-5-10-21(18)19/h4-14,23H,15-16H2,1-3H3 |
Clé InChI |
ADAIQTYPTRBLCB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)CNCC2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-chloro-15-fluoro-8-oxa-3,10-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11(16),12,14-heptaene](/img/structure/B8565055.png)





![Methyl [5-(4-chlorophenyl)thiophen-2-yl]acetate](/img/structure/B8565086.png)
![2-Methyl-1-[4-(pentafluoroethoxy)phenyl]propan-1-one](/img/structure/B8565094.png)
![3,5-Bis[(4-methoxyphenyl)methylidene]thian-4-one](/img/structure/B8565117.png)
